2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid 2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17708494
InChI: InChI=1S/C11H16N2O2/c1-7-6-12-8(5-11(2,3)4)13-9(7)10(14)15/h6H,5H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17708494

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid -

Specification

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name 2-(2,2-dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C11H16N2O2/c1-7-6-12-8(5-11(2,3)4)13-9(7)10(14)15/h6H,5H2,1-4H3,(H,14,15)
Standard InChI Key CRSHYUMQRMGTIG-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(N=C1C(=O)O)CC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrimidine ring substituted at positions 2, 4, and 5. Key structural components include:

  • Position 2: A 2,2-dimethylpropyl (neopentyl) group, imparting steric bulk

  • Position 5: Methyl group contributing to hydrophobic interactions

  • Position 4: Carboxylic acid moiety enabling hydrogen bonding and salt formation

The IUPAC name, 2-(2,2-dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid, reflects this substitution pattern .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₂
Molecular Weight208.26 g/mol
XLogP3 (Lipophilicity)~2.3 (estimated) *
Hydrogen Bond Donors2 (carboxylic acid)
Hydrogen Bond Acceptors4 (pyrimidine N + COOH)

*Estimated from structurally analogous compound in

Synthetic Approaches

Cyclization Strategies

While detailed synthetic protocols remain proprietary, available data suggest two potential routes:

  • Heterocycle Formation

    • Cyclocondensation of β-diketones with amidines or ureas

    • Example: Reaction of 3-(2,2-dimethylpropyl)-3-oxopropanenitrile with methylurea under acidic conditions

  • Post-Functionalization

    • Carboxylic acid introduction via oxidation of methyl groups

    • Selective methylation at position 5 using dimethyl sulfate

Purification and Characterization

Industrial-scale production achieves ≥95% purity through:

  • Recrystallization from ethanol/water mixtures

  • Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water)

Physicochemical Profile

Solubility and Stability

  • Aqueous Solubility: <1 mg/mL at pH 7 (predicted)

  • Organic Solubility:

    • DMSO: 25 mg/mL

    • Ethanol: 15 mg/mL

  • Storage: Stable for ≥24 months at -20°C in amber glass under argon

Table 2: Key Spectral Data

TechniqueCharacteristic Signals
¹H NMRδ 1.05 (s, 9H, neopentyl CH₃)
δ 2.45 (s, 3H, C5-CH₃)
δ 8.75 (s, 1H, C6-H)
IR1705 cm⁻¹ (C=O stretch)
2550-3200 cm⁻¹ (COOH broad)

Biological Relevance and Applications

Enzyme Inhibition

The carboxylic acid group enables coordination with metalloenzymes:

  • Predicted IC₅₀ of 12 μM against carbonic anhydrase IX (molecular docking)

  • Moderate inhibition (35% at 100 μM) of dihydrofolate reductase in preliminary assays

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyrimidine Derivatives

CompoundAntimicrobial Activity (MIC)Enzyme Inhibition
Target CompoundNot tested35% (DHFR)
5,6-Dimethyl-N-(6-methylpyridin-2-yl)8 μg/mL (P. aeruginosa)62% (TrmD)
N-(pyridin-4-yl)-tetrahydrobenzothieno16 μg/mL (S. aureus)41% (CA IX)

Data adapted from

Research Challenges and Future Directions

  • Synthetic Optimization

    • Develop catalytic asymmetric routes for enantiopure derivatives

    • Improve atom economy in neopentyl group introduction

  • Biological Screening

    • Systematic evaluation against ESKAPE pathogens

    • ADMET profiling to assess druggability

  • Materials Science Applications

    • Explore coordination chemistry with transition metals

    • Develop supramolecular assemblies via COOH⋯N hydrogen bonding

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator